

Technical Guide: Physical Properties & Characterization of 3',3'''-Bi-p-acetanisidide Dimer

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Compound of Interest

Compound Name: 3',3'''-Bi-p-acetanisidide

CAS No.: 23080-65-1

Cat. No.: B569382

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Executive Summary

3',3'''-Bi-p-acetanisidide (CAS: 23080-65-1) is a high-molecular-weight dimer formed via the oxidative coupling of p-acetanisidide (Methacetin). In pharmaceutical development, it serves as a critical process-related impurity and a degradation marker. Its presence indicates uncontrolled oxidative conditions during the synthesis or storage of p-acetanisidide and related analgesics.

This guide provides a structural analysis, physical property profile, and detection protocols for researchers focusing on impurity profiling and reference standard characterization.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The nomenclature "**3',3'''-Bi-p-acetanisidide**" refers to a biphenyl structure formed by linking two p-acetanisidide units at the carbon ortho to the methoxy group (position 3 relative to the nitrogen, or position 2 relative to the biphenyl bridge in systematic naming).

Nomenclature & Identifiers

Parameter	Details
Common Name	3',3'''-Bi-p-acetanisidide
Systematic Name (IUPAC)	N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bisacetamide
CAS Registry Number	23080-65-1
Molecular Formula	C ₁₈ H ₂₀ N ₂ O ₄
Molecular Weight	328.37 g/mol
SMILES	<chem>COC1c(cc(cc1)NC(C)=O)-c2cc(cc(c2OC)NC(C)=O)</chem>
Structural Class	Biphenyl; Acetamide derivative; Dimer impurity

Structural Logic

The dimerization occurs at the most electron-rich position of the aromatic ring that is not sterically blocked. In p-acetanisidide (4-methoxyacetanilide):

- **Activators:** The -OCH₃ group is a strong ortho/para director. The -NHAc group is a moderate ortho/para director.
- **Site Selectivity:** The para position relative to -NHAc is blocked by -OCH₃. The para position relative to -OCH₃ is blocked by -NHAc.
- **Coupling:** Oxidative radical coupling preferentially occurs ortho to the stronger activator (-OCH₃), which is position 3 of the ring.
- **Result:** A 3,3'-linkage creates a sterically crowded biphenyl core with methoxy groups adjacent to the bridge (2,2'-positions in biphenyl numbering), inducing a twisted conformation (atropisomerism).

Physical Properties Profile

The physical behavior of the dimer differs significantly from the monomer (p-acetanisidide) due to increased molecular weight, rigidity, and intermolecular hydrogen bonding.

Thermodynamic & Phase Properties

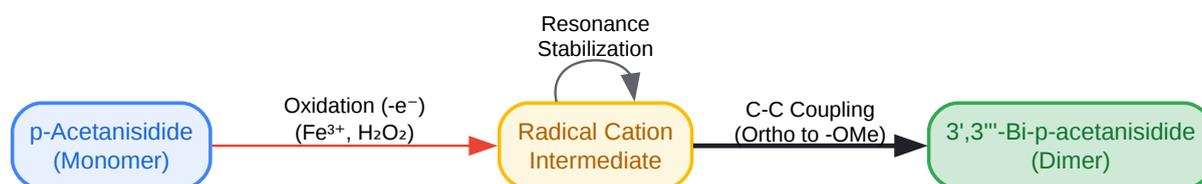
Property	Value / Characteristic	Technical Insight
Physical State	Solid (Crystalline powder)	Typically isolated as white to off-white needles or prisms.
Melting Point	High (>230°C)	Significantly higher than the monomer (130–132°C) due to π -stacking and doubled amide H-bonding capacity.
Boiling Point	~580°C (Predicted)	Decomposes before boiling at atmospheric pressure.
Solubility (Water)	Insoluble	The hydrophobic biphenyl core dominates; far less soluble than the monomer.
Solubility (Organic)	Soluble in DMSO, DMF	Requires high-polarity aprotic solvents to disrupt crystal lattice energy. Sparingly soluble in MeOH/EtOH.[1]
LogP (Octanol/Water)	~2.5 – 3.0 (Predicted)	More lipophilic than p-acetanisidide (LogP ~1.1), affecting reverse-phase HPLC retention.

Spectral Characteristics (Diagnostic)

- UV-Vis: Bathochromic shift (red shift) compared to monomer due to extended conjugation across the biphenyl bond, though mitigated by the twisted geometry.
- MS (ESI+): Major peak at m/z 329.1 $[M+H]^+$. Sodium adduct $[M+Na]^+$ at 351.1 often observed.
- 1H NMR (DMSO- d_6): Shows a simplified symmetric spectrum. Key diagnostic is the loss of one aromatic proton and the downfield shift of the proton ortho to the bridge.

Formation Pathway & Mechanism

The formation of **3',3'''-Bi-p-acetanisidide** is a classic example of oxidative phenolic coupling, even though the starting material is an ether (anisidide). Under oxidative stress (e.g., presence of metal ions like $\text{Fe}^{3+}/\text{Cu}^{2+}$ or peroxides), the aromatic ring forms a radical cation.



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Figure 1: Oxidative dimerization pathway of p-acetanisidide. The coupling occurs ortho to the methoxy group, driven by radical stabilization.

Experimental Protocols

Synthesis of Reference Standard (Biomimetic Oxidation)

To generate the dimer for use as a reference standard in HPLC, a biomimetic oxidation using horseradish peroxidase (HRP) or a chemical oxidation can be employed.

Reagents:

- p-Acetanisidide (10 mmol)
- Hydrogen Peroxide (30% aq)
- Horseradish Peroxidase (Type II) or Iron(III) Chloride (FeCl_3)
- Buffer: Phosphate buffer (pH 6.0) or Acetic Acid (solvent)

Step-by-Step Methodology:

- Dissolution: Dissolve 1.65 g of p-acetanisidide in 50 mL of warm acetic acid (chemical route) or phosphate buffer with 10% acetonitrile (enzymatic route).

- Oxidation:
 - Enzymatic: Add HRP (10 mg) and add H₂O₂ dropwise over 30 minutes.
 - Chemical:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Add FeCl₃·6H₂O (20 mmol) in water dropwise.
- Reaction: Stir at 40°C for 4 hours. The solution will darken (brown/red) indicating radical formation.
- Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The dimer is less soluble and will precipitate as a beige solid.
- Purification: Filter the crude solid. Recrystallize from DMF/Water (1:1) or boiling Glacial Acetic Acid.
 - Rationale: The monomer stays in solution; the dimer crystallizes out due to lower solubility.
- Validation: Verify purity via HPLC (>98% area) and confirm structure via Mass Spec (m/z 329).

HPLC Detection Method

This method separates the monomer from the dimer impurity.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 5% B; 2-15 min: 5% \rightarrow 90% B; 15-20 min: 90% B.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (Aromatic π - π^*)
Retention	Monomer: ~6-7 min. Dimer: ~12-14 min (Elutes later due to higher hydrophobicity).

References

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